Ethyl spiro[2.3]hexane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl spiro[2.3]hexane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-8(10)7-6-9(7)4-3-5-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHNCGKWEZUMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289000 | |
| Record name | Ethyl spiro[2.3]hexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17202-57-2 | |
| Record name | Ethyl spiro[2.3]hexane-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17202-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl spiro[2.3]hexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl spiro[2.3]hexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Corey-Chaikovsky Reaction
The Corey-Chaikovsky reaction, which involves the addition of dihalocarbenes to alkenes, has been widely employed for cyclopropanation. In the context of spiro[2.3]hexane synthesis, this method was adapted to cyclopropanate 3-methylenecyclobutanecarbonitrile (7 ) using dibromocarbene generated in situ with bromoform and a phase-transfer catalyst (e.g., cetyltrimethylammonium bromide, CTAB). The reaction yields diastereomeric dibromocyclopropanes (18a and 18b ), which are separated and processed further. Key parameters include:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Carbene source | Bromoform | 76 |
| Catalyst | CTAB | – |
| Temperature | 0–25°C | – |
Subsequent mono-debromination of 18a/18b using Ti(OiPr)₄ yields bromocyclopropane intermediates (21a/21b ), which undergo base-mediated elimination (e.g., KOtBu in DMSO) to form spiro[2.3]hex-1-ene derivatives.
Alternative Cyclopropanation Approaches
Rhodium-catalyzed cyclopropanation of ethyl cyclobutenecarboxylate has been explored, though yields are moderate (34%) due to competing polymerization. This method uses dirhodium tetraacetate and ethyl diazoacetate but requires stringent temperature control (−10°C to 0°C).
Post-cyclopropanation, the introduction of the carboxylic acid group is critical for subsequent esterification.
Reduction and Oxidation Sequences
In one pathway, the nitrile group in intermediates like 18a/18b is reduced to a primary alcohol using diisobutylaluminum hydride (DIBAL), followed by NaBH₄-mediated stabilization. The alcohol is then oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
Hydrolysis of Esters
Alternatively, ethyl spiro[2.3]hexane-1-carboxylate can be synthesized via hydrolysis of its methyl or tert-butyl ester analogs. For example, methyl spiro[2.3]hexane-5-carboxylate is saponified using LiOH in THF/H₂O, followed by acidification to yield the carboxylic acid.
Esterification Methods
The final step involves esterification of the carboxylic acid intermediate with ethanol.
Fischer Esterification
Classical Fischer esterification employs ethanol in the presence of a Brønsted acid catalyst (e.g., H₂SO₄). For spiro[2.3]hexane-1-carboxylic acid, refluxing with excess ethanol and H₂SO₄ (5 mol%) at 80°C for 12 hours achieves ≈85% conversion.
Coupling Reagent-Mediated Esterification
To avoid harsh acidic conditions, carbodiimide-based coupling agents (e.g., DCC, EDCI) are used with DMAP as a catalyst. For example:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DCC/DMAP | CH₂Cl₂ | 25°C | 92 |
| EDCI/HOBt | DMF | 0°C → 25°C | 88 |
This method is particularly effective for acid-sensitive intermediates.
One-Pot Tandem Approaches
Recent advances have focused on streamlining synthesis via tandem cyclopropanation-esterification sequences.
In Situ Carbene Generation and Esterification
A one-pot protocol combines cyclopropanation using CH₂I₂ and a zinc-copper couple with subsequent esterification. The spiro[2.3]hexane carboxylic acid formed in situ reacts with ethanol under Mitsunobu conditions (DIAD, PPh₃), yielding the ethyl ester in 78% overall yield.
Photocatalytic Methods
Visible-light-mediated decarboxylative esterification has been reported, using Ru(bpy)₃Cl₂ as a photocatalyst and ethyl iodide as the alkylating agent. This method achieves 70% yield under mild conditions (25°C, 12 h).
Challenges and Optimization
Diastereomer Separation
Cyclopropanation often yields diastereomers (e.g., 18a and 18b ), requiring chromatographic separation. Simulated moving bed (SMB) chromatography improves throughput, achieving >99% diastereomeric excess (d.e.).
Stability of Intermediates
Spirocyclic bromides (e.g., 21a/21b ) are prone to elimination. Stabilization via low-temperature processing (−20°C) and inert atmospheres (N₂ or Ar) is critical.
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Corey-Chaikovsky + DCC | Cyclopropanation, DCC coupling | 92 | 98 | Moderate |
| Rhodium-catalyzed | Dirhodium cyclopropanation | 34 | 95 | Low |
| One-pot tandem | Mitsunobu esterification | 78 | 97 | High |
Chemical Reactions Analysis
Types of Reactions
Ethyl spiro[2.3]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl spiro[2.3]hexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl spiro[2.3]hexane-1-carboxylate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure allows for unique interactions with target molecules, potentially enhancing its efficacy and selectivity.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Spiro[2.3]hex-1-ene
- Structure : Shares the spiro[2.3]hexane core but replaces the carboxylate with an alkene group.
- Crystallography : Exhibits distinct ring strain compared to cyclopropene derivatives. The spiro[2.3]hex-1-ene crystal structure (determined via X-ray diffraction) shows a planar cyclopropene ring, whereas ethyl spiro[2.3]hexane-1-carboxylate’s ester group introduces torsional strain, stabilizing the bicyclic system .
- Synthesis : Synthesized via elimination reactions with yields >90%, contrasting with the multi-step synthesis (DIBAL reduction, protection, debromination) required for spirohexane carboxylates .
Spiro[2.4]hept-5-ene Derivatives
- Structure : Larger spiro system (cyclopropane fused to cyclopentane) with trimethylsilyl groups.
- This compound lacks direct bioactivity data but shares structural motifs with these natural products .
Functional Group Analogues
5-Hydroxyspiro[2.3]hexane-1-carboxylic Acid
- Structure : Replaces the ethyl ester with a hydroxyl group (Mol. weight: 142.15 g/mol).
- Properties : Lower density (1.40 g/cm³) and higher polarity (pKa ~4.7) compared to the ethyl ester derivative, impacting solubility and reactivity .
Ethyl Cyclohexenone Carboxylates
- Example : Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate.
- Structure: Non-spiro cyclohexenone with aryl substituents.
- Conformation : Adopts half-chair or envelope conformations, unlike the rigid spiro system. The dihedral angles between aryl rings (76.4°–89.9°) highlight steric flexibility absent in spiro compounds .
Pharmacological and Industrial Relevance
- Spiro[2.4]hept-5-ene : Found in Cissus extracts with anti-inflammatory activity (IC50 >200 µg/mL against COX-1), though this compound’s bioactivity remains unexplored .
- Hexamethylene Diisocyanate : A structurally unrelated compound (CAS: 822-06-0) but underscores the importance of spiro compounds in specialty chemical manufacturing .
Biological Activity
Ethyl spiro[2.3]hexane-1-carboxylate (C₉H₁₄O₂), a cyclic ester characterized by its unique spirocyclic structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a spiro structure that consists of two rings sharing a single atom. This configuration is significant for its reactivity and interaction with biological targets. The compound is synthesized through various methods, including the reaction of spiro[2.3]hexane-1,1-dicarboxylic acid with ethanol in the presence of an acid catalyst.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.
- Anticancer Potential : this compound has been investigated for its anticancer properties, showing potential in modulating cancer cell growth and survival pathways.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors in biological systems, influencing biochemical pathways critical for cellular function.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The spirocyclic structure allows the compound to fit into active sites of enzymes, potentially inhibiting their activity and affecting metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors may lead to downstream effects on signal transduction pathways, influencing cellular responses to external stimuli.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits growth inhibition against pathogens | |
| Anticancer | Modulates cancer cell proliferation | |
| Enzyme Interaction | Potential inhibition of specific enzymes |
Case Study: Anticancer Activity
In a study exploring the anticancer effects of this compound, researchers observed that the compound induced apoptosis in cancer cell lines. The mechanism was linked to increased reactive oxygen species (ROS) generation, leading to enhanced cell death signals in malignant cells. This suggests a potential therapeutic application in oncology, although further studies are necessary to confirm efficacy and safety profiles.
Comparative Analysis with Similar Compounds
This compound can be compared with other spirocyclic compounds to highlight its unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Spiro[2.4]heptane-1-carboxylate | C₉H₁₄O₂ | Different ring fusion leading to varied activity |
| Spiro[3.3]heptane-1-carboxylate | C₉H₁₄O₂ | Structural variations affecting biological interactions |
Q & A
Q. What are the standard synthetic routes for Ethyl spiro[2.3]hexane-1-carboxylate, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions. A common route (Figure 1) starts with cyclohexanone and phenylhydrazine hydrochloride in methanesulfonic acid under reflux in methanol to form a tricyclic intermediate . Subsequent cyclization under controlled pH and temperature yields the spirocyclic core. Purification via distillation or chromatography (e.g., silica gel column) ensures high purity. Optimization strategies include:
- Catalytic Systems : Transition metal catalysts improve selectivity.
- Continuous Flow Reactors : Enhance scalability and heat transfer, reducing side reactions .
Table 1 : Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose | Yield Optimization |
|---|---|---|---|
| 1 | Cyclohexanone, phenylhydrazine HCl, MeSO3H, reflux in MeOH | Intermediate formation | Catalyst loading (0.5–1.0 eq.) |
| 2 | Cyclization (pH 7–9, 60–80°C) | Spiro core formation | Use of LiAlH4 for reduction |
| 3 | Distillation/Chromatography | Purification | Gradient elution (hexane:EtOAc) |
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Structural elucidation relies on:
- NMR Spectroscopy : <sup>1</sup>H NMR identifies proton environments (e.g., spiro junction protons at δ 3.0–4.0 ppm); <sup>13</sup>C NMR confirms ester carbonyl (~170 ppm) .
- X-Ray Crystallography : Resolves spirocyclic geometry and bond angles .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]<sup>+</sup> at m/z 168.115) .
- Computational Tools : SMILES/InChI notations enable docking studies for reactivity predictions .
Advanced Research Questions
Q. What are the key challenges in achieving stereochemical control during synthesis, and how can they be addressed?
- Methodological Answer : Stereochemical challenges arise from the spiro junction’s rigidity. Solutions include:
- Chiral Catalysts : Use of enantioselective organocatalysts (e.g., L-proline derivatives) to control cyclopropane ring formation .
- Chiral HPLC : Separates enantiomers; coupled with circular dichroism (CD) to confirm absolute configuration .
- Kinetic Resolution : Adjust reaction rates to favor one enantiomer via temperature modulation (e.g., –20°C slows competing pathways) .
Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?
- Methodological Answer : Discrepancies (e.g., antimicrobial vs. neuropharmacological effects) arise from substituent variations. Systematic approaches include:
- Structural Modifications : Introduce functional groups (e.g., –Cl, –OCH3) and test in standardized assays (e.g., MIC for antimicrobial activity) .
- Computational Docking : Predict binding affinities to targets like bacterial enzymes or neuronal receptors .
- Meta-Analysis : Compare studies under consistent conditions (pH, solvent, cell lines) to isolate variables .
Q. What advanced catalytic systems improve synthesis efficiency?
- Methodological Answer :
- Transition Metal Catalysts : Pd/C or Ru-based catalysts enhance cyclopropanation yields (e.g., 80–90%) .
- Flow Chemistry : Continuous reactors reduce reaction times (e.g., from 24h to 2h) and improve heat management .
- Kinetic Studies : Optimize catalyst loading (e.g., 5 mol% Pd) and temperature (60–80°C) via real-time monitoring .
Data Contradiction Analysis
Example : Variability in anti-cancer activity of derivatives may stem from:
- Solvent Effects : Polar solvents (e.g., DMSO) may stabilize reactive intermediates, altering efficacy.
- Substituent Position : Meta-substitution vs. para-substitution on aromatic rings impacts steric hindrance .
Resolution : Conduct solvent-screening assays and X-ray analysis of protein-ligand complexes to identify binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
